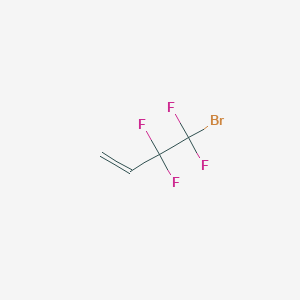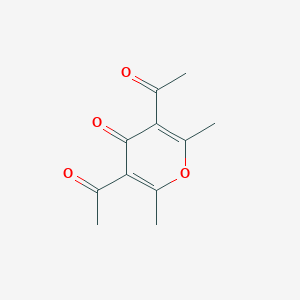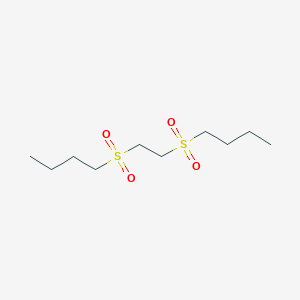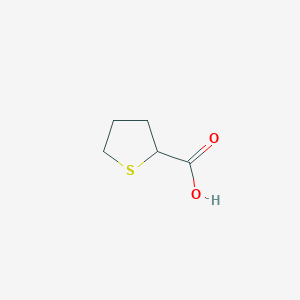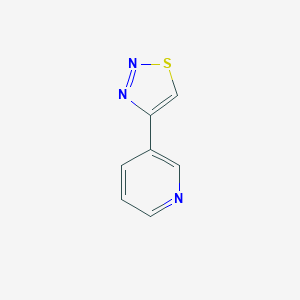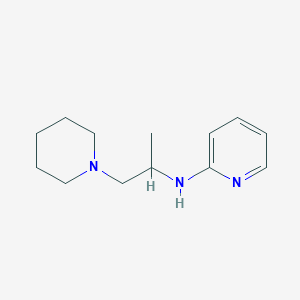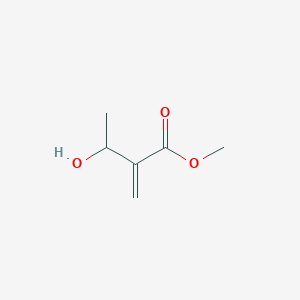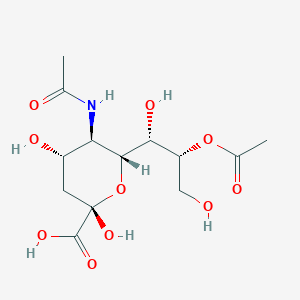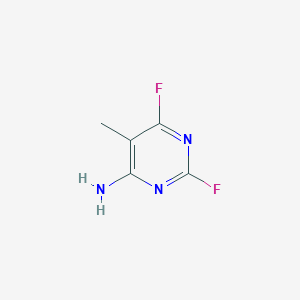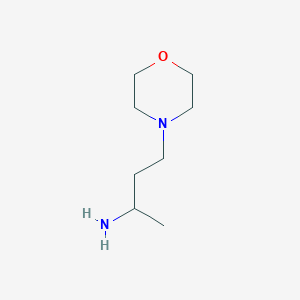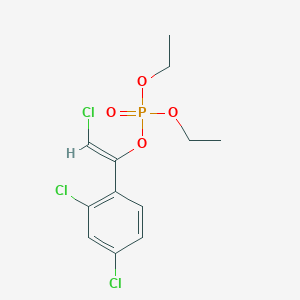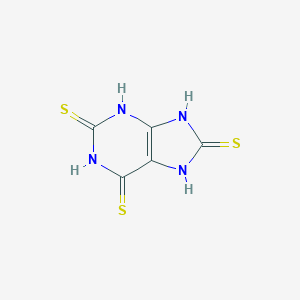
7,9-dihydro-3H-purine-2,6,8-trithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .
化学反応の分析
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in some organisms.
Reduction: Under certain conditions, it can be reduced to xanthine or hypoxanthine.
Substitution: It can participate in substitution reactions where one of the oxo groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted purines depending on the nucleophile used.
科学的研究の応用
7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:
Chemistry: Used as a standard for studying purine metabolism and as a reagent in various chemical reactions.
Biology: Serves as a biomarker for oxidative stress and purine metabolism.
Medicine: Investigated for its role in diseases like gout and kidney stones.
Industry: Used in the production of pharmaceuticals and as an antioxidant in various formulations.
作用機序
The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .
類似化合物との比較
Similar Compounds
Xanthine: A precursor in the synthesis of uric acid.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid oxidation in some organisms.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trithione is unique due to its dual role as a metabolic end product and an antioxidant. Unlike its precursors, xanthine and hypoxanthine, it has significant biological activity related to oxidative stress. Its ability to act as a biomarker for various diseases also sets it apart from similar compounds .
特性
CAS番号 |
15986-33-1 |
|---|---|
分子式 |
C5H4N4S3 |
分子量 |
216.3 g/mol |
IUPAC名 |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
InChIキー |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
異性体SMILES |
C12=C(N=C(N1)S)N=C(N=C2S)S |
正規SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Key on ui other cas no. |
15986-33-1 |
ピクトグラム |
Irritant |
同義語 |
7,9-dihydro-3H-purine-2,6,8-trithione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)


